Methyl (tert-butoxycarbonyl)-L-leucinate
Description
Boc-Leucine Methyl Ester as a Model Protected Amino Acid Derivative in Advanced Chemical Transformations
Boc-Leu-OMe serves as an exemplary model of a protected amino acid derivative, widely utilized in a variety of advanced chemical transformations. chemimpex.com The Boc group protects the amino functionality, while the methyl ester protects the carboxyl group. cymitquimica.com This dual protection allows for precise chemical manipulations. The Boc group is stable under many reaction conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA). nih.govwikipedia.org
This derivative is a crucial building block in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides. chemimpex.compeptide.com In SPPS, the protected amino acid is anchored to a solid support, and the peptide chain is elongated by sequentially adding other protected amino acids. peptide.com Boc-Leu-OMe is also employed in the synthesis of various bioactive compounds and serves as a chiral auxiliary in asymmetric synthesis, aiding in the creation of enantiomerically pure compounds. chemimpex.com For instance, it has been utilized in the synthesis of complex natural products and peptide-based therapeutics. numberanalytics.comchemimpex.com
Historical Context of Boc Protecting Group Utilization in Modern Peptide Chemistry
The development of the tert-butoxycarbonyl (Boc) protecting group in the 1960s was a watershed moment in peptide chemistry. numberanalytics.com Introduced by Bruce Merrifield in his groundbreaking work on solid-phase peptide synthesis (SPPS), the Boc/Bzl (benzyl) protection strategy became a cornerstone of the field. nih.govpeptide.com Merrifield was later awarded the Nobel Prize for his development of SPPS, a method that made the synthesis of large and complex peptides practical for the first time. peptide.com
The Boc-based strategy relies on "relative acidolysis." The Nα-Boc group is labile to moderate acids like TFA, while side-chain protecting groups (often benzyl-based) and the linkage to the resin support are stable under these conditions but can be cleaved with a strong acid like hydrogen fluoride (B91410) (HF). nih.gov This orthogonality allowed for the stepwise and controlled assembly of peptide chains. nih.gov The first automated solid-phase synthesizer was based on this Boc chemistry. nih.gov While the Fmoc (9-fluorenylmethoxycarbonyl) strategy has become more prevalent in recent decades due to its milder deprotection conditions, the Boc group remains a vital tool in organic synthesis, extending its utility to the synthesis of natural products and pharmaceuticals. nih.govnumberanalytics.comiris-biotech.de
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEVMIMUBKMNOU-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446903 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63096-02-6 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-L-leucine methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Boc Leu Ome and Its Incorporation
Established Synthetic Routes for Boc-Leu-OMe Precursors
The traditional synthesis of Boc-Leu-OMe from the parent amino acid, L-leucine, involves a sequential protection strategy for the alpha-amino and carboxyl functional groups. This ensures chemoselectivity during subsequent peptide coupling reactions.
The conversion of L-leucine into Boc-Leu-OMe is typically achieved through a two-step process. The order of these steps can be varied, but a common route involves the initial protection of the carboxyl group via esterification, followed by the protection of the amino group.
First, the carboxyl group of L-leucine is converted to its methyl ester. A widely used method for this esterification is the reaction of L-leucine with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl). mdpi.comnih.gov For instance, treating L-leucine with TMSCl in methanol is an effective way to produce L-leucine methyl ester hydrochloride in high yield. mdpi.com Alternatively, refluxing L-leucine in methanol with thionyl chloride serves the dual purpose of catalysis and dehydration. rsc.org The resulting product is the hydrochloride salt of the amino ester (H-Leu-OMe·HCl).
The second step is the protection of the alpha-amino group with the tert-butoxycarbonyl (Boc) group. This is typically accomplished by reacting the L-leucine methyl ester hydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. thieme-connect.deacs.org The base neutralizes the hydrochloride salt, liberating the free amine for reaction with the Boc anhydride (B1165640). This strategy prevents unwanted side reactions and allows for the selective introduction of the Boc protecting group, yielding the final product, Boc-Leu-OMe. pnas.org
Optimizing reaction conditions is critical for maximizing yield, purity, and efficiency in the synthesis of Boc-Leu-OMe. Key parameters include the choice of solvent, base, and reaction time.
For the esterification step , the use of methanol as both a solvent and reactant is standard. The reaction progress is monitored until completion, after which the excess solvent and reagent are removed, typically by rotary evaporation, to yield the solid L-leucine methyl ester hydrochloride. mdpi.com
For the Boc-protection step , a variety of solvents can be employed, including dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or aqueous mixtures. thieme-connect.deacs.org The choice often depends on the solubility of the starting materials and the desired workup procedure. The selection of a base is crucial for neutralizing the amino ester salt. Common choices include organic bases like triethylamine (B128534) (Et₃N) or N-methylmorpholine (NMM), and inorganic bases like sodium bicarbonate. nih.govacs.org The reaction is generally performed at room temperature or slightly below (0 °C to room temperature) and stirred for several hours to ensure complete conversion. acs.org An acidic workup may be employed to remove any unreacted base and other impurities. acs.org
The following table summarizes typical conditions for the Boc protection of leucine (B10760876) methyl ester.
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Source of the Boc protecting group | thieme-connect.de |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Dissolves reactants | acs.org |
| Base | Triethylamine (Et₃N) or Sodium Bicarbonate | Neutralizes HCl salt and facilitates reaction | acs.org |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions | acs.org |
| Reaction Time | 2-20 hours | Ensures completion of the reaction | acs.org |
Multi-Step Chemical Conversions from Leucine
Modern and Sustainable Synthetic Approaches for Boc-Leu-OMe
Recent advancements in synthetic chemistry have introduced new methodologies that offer significant improvements over traditional batch processes, focusing on speed, scalability, and environmental impact.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In peptide chemistry, microwave irradiation has been successfully applied to various steps, including Boc protection and peptide coupling. mdpi.comacs.org The use of microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purities. mdpi.comunive.it For the synthesis of N-Boc protected dipeptides, which involves the formation of a peptide bond with a Boc-protected amino acid like Boc-Leu-OH, microwave-assisted protocols have been shown to be highly efficient, reaching completion in as little as 20-40 minutes. mdpi.com This technology allows for rapid and controlled heating, minimizing the formation of by-products and making it an attractive method for the efficient production of precursors like Boc-Leu-OMe and their subsequent incorporation into peptides. mdpi.comresearchgate.net
Continuous flow chemistry offers a scalable and efficient alternative to traditional batch synthesis. In a flow reactor, reagents are continuously pumped through a series of tubes or channels where the reaction occurs. mdpi.com This technology has been applied to peptide synthesis, including processes utilizing Boc-amino group protection. nih.govpnas.org The advantages of flow synthesis include precise control over reaction parameters (temperature, pressure, and residence time), enhanced heat and mass transfer, and improved safety for highly exothermic reactions. mdpi.com For esterification reactions, a key step in Boc-Leu-OMe synthesis, flow conditions have been shown to dramatically cut reaction times (e.g., from 12 hours to 30 minutes) and allow for lower operating temperatures compared to batch procedures. acs.org This makes continuous flow a promising platform for the large-scale, automated, and efficient production of Boc-Leu-OMe.
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In peptide synthesis, a major focus has been on replacing hazardous solvents, improving atom economy, and minimizing waste. rsc.orgacs.org Traditional solvents like DMF and DCM are effective but pose significant health and environmental risks. rsc.org Research has identified greener alternatives such as propylene (B89431) carbonate and 2-methyltetrahydrofuran (B130290) (2-MeTHF) that can be used for both solution-phase and solid-phase peptide synthesis. rsc.orgacs.org
The following table highlights a comparison of different synthetic methodologies.
| Methodology | Key Advantages | Reference |
|---|---|---|
| Established Batch Synthesis | Well-understood, reliable for small scale | nih.gov |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, often higher yields | mdpi.comunive.it |
| Continuous Flow Synthesis | Scalable, enhanced process control, improved safety | mdpi.comacs.org |
| Green Chemistry Approaches | Reduced environmental impact, use of safer solvents, less waste | rsc.orgacs.org |
Green Chemistry Principles in Boc-Leu-OMe Synthesis and Application
Solvent-Free Coupling Methodologies
The development of solvent-free synthetic methods represents a significant advancement in green chemistry, aiming to reduce environmental impact and improve process efficiency. For peptide synthesis, mechanochemistry, particularly ball-milling, has emerged as a powerful technique for forming peptide bonds without the need for bulk solvents.
Research has demonstrated that the coupling of a urethane-protected N-carboxyanhydride (UNCA), such as Boc-Val-NCA, with an amino acid ester like L-leucine methyl ester hydrochloride (HCl·H-Leu-OMe), can be effectively carried out under solvent-free conditions. scispace.com In a typical procedure, the solid reactants are agitated in a hardened-steel vessel with steel balls at a specific frequency (e.g., 30 Hz) for a set duration. scispace.com This method avoids the use of toxic solvents like DMF or CH2Cl2 and corrosive organic bases, often replacing them with safer inorganic alternatives like sodium bicarbonate (NaHCO3). rsc.org
The synthesis of dipeptides, including structures analogous to Boc-Leu-OMe, has been achieved with high conversion rates and yields. For instance, the reaction of Boc-Phe-NCA with HCl·H-Leu-OMe yielded Boc-Phe-Leu-OMe at 95% yield. rsc.org This solvent-free approach is not only environmentally benign but also highly efficient, often requiring only stoichiometric amounts of reactants. rsc.orgcapes.gov.br In some cases, a technique known as liquid-assisted grinding (LAG), which involves adding a minimal amount of a solvent like ethyl acetate, is used to further enhance reaction kinetics. capes.gov.brresearchgate.net The scalability of this method has been demonstrated by producing dipeptides on a gram scale in a planetary ball mill. rsc.org
| Reactant 1 | Reactant 2 | Product | Yield | Conditions | Reference |
| Boc-Val-NCA | HCl·H-Leu-OMe | Boc-Val-Leu-OMe | 87% | Ball-milling, 1h, NaHCO₃ | scispace.com |
| Boc-Phe-NCA | HCl·H-Leu-OMe | Boc-Phe-Leu-OMe | 95% | Ball-milling, NaHCO₃, EtOAc (LAG) | rsc.org |
| Boc-Phe-OSu | p-TsOH·H-Leu-OBn | Boc-Phe-Leu-OBn | 80-90% | Ball-milling, NaHCO₃, EtOAc (LAG) | rsc.org |
| Boc-Ala-Phe-Gly-OH | H-Ala-Phe-Gly-OBn | Boc-(Ala-Phe-Gly)₂-OBn | 77% (overall) | Ball-milling, EDCI, Oxyma, EtOAc (LAG) | chemistryviews.org |
Table 1: Examples of Solvent-Free and Liquid-Assisted Grinding (LAG) Peptide Syntheses.
Solvent-free deprotection of the Boc group is also achievable through gas-solid reactions, for instance, by passing gaseous HCl over the solid protected peptide, yielding the hydrochloride salt quantitatively and avoiding solvent-based workups. scispace.comunibo.it
Water-Compatible Building Blocks and Nanoparticle Formulations for Aqueous Peptide Synthesis
Conventional peptide synthesis relies heavily on organic solvents because common building blocks, including Boc- and Fmoc-protected amino acids, are sparingly soluble in water. mdpi.comrsc.org To make peptide synthesis more sustainable, methods have been developed to enable these reactions in aqueous media. A key innovation in this area is the use of water-dispersible nanoparticles of protected amino acids.
This strategy involves processing water-insoluble compounds like Boc-Leu-OH into nanoparticles, typically through wet-milling in a planetary ball mill with a dispersion agent such as Triton X-100. mdpi.comnih.gov This process creates a stable nanosuspension of the Boc-amino acid, with particle sizes often in the range of 300-750 nm. mdpi.comcsic.es These suspended nanoparticle reactants overcome the solubility issue and present a larger surface area, leading to enhanced reactivity in water. nih.gov
This nanoparticle technology has been successfully applied to both solution-phase and solid-phase peptide synthesis (SPPS) in water. researchgate.net In one notable application, water-based microwave-assisted SPPS was used to synthesize the pentapeptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu-OH). mdpi.com The synthesis involved serially coupling water-dispersible nanoparticles of Boc-amino acids (e.g., Boc-Phe-OH, Boc-Tyr(tBu)-OH) and a solution of Boc-Gly-OH onto a resin pre-loaded with leucine. mdpi.com The coupling reactions, mediated by a coupling agent like DMTMM, were completed rapidly (e.g., 3 minutes at 70°C) under microwave irradiation. mdpi.comnih.gov This combined approach significantly reduces reaction times compared to aqueous methods using non-dispersed starting materials. mdpi.com Studies have shown that peptide synthesis yields are markedly higher when using nanoparticles in water compared to using the unprocessed, insoluble amino acid derivatives. rsc.orgcsic.es
| Synthesis Target | Method | Building Blocks | Yield | Reference |
| Leu-enkephalin | Aqueous SPPS | Unprocessed Fmoc-amino acids in water | No product observed | csic.es |
| Leu-enkephalin | Aqueous SPPS | Water-dispersible Fmoc-amino acid nanoparticles | 67% | csic.es |
| Leu-enkephalin | Aqueous Boc-SPPS | Water-dispersible Boc-amino acid nanoparticles | 89% | rsc.orgcsic.es |
| Dipeptides | Aqueous Solution Phase | Water-dispersible Boc-amino acid nanoparticles | Good yields |
Table 2: Comparison of Peptide Synthesis Yields in Aqueous Media.
Enzymatic Synthesis of Boc-Leu-OMe and Related Peptide Fragments
Enzymatic peptide synthesis (EPS) offers a green alternative to purely chemical methods, capitalizing on the high stereospecificity and regioselectivity of enzymes to form peptide bonds under mild, often aqueous, conditions. thieme-connect.de Proteases such as thermolysin, chymotrypsin, and papain, which normally catalyze peptide bond hydrolysis, can be driven in the reverse direction to favor synthesis. thieme-connect.denih.gov This is typically achieved by using low-water organic solvents, biphasic systems, or by precipitating the product to shift the equilibrium.
The synthesis of peptide fragments related to Boc-Leu-OMe can be accomplished using enzymes. For example, the synthesis of Boc-Leu-Trp-OEt has been reported using an immobilized protease in ionic liquids. mdpi.com Similarly, papain has been used to catalyze the reaction between Boc-Leu and methionine amide in a THF solution. core.ac.uk
A key advantage of EPS is the prevention of racemization, a common side reaction in chemical activation methods. thieme-connect.de The enzyme's active site specifically recognizes L-amino acids, ensuring the stereochemical integrity of the product. Furthermore, side-chain protection of many amino acids is often unnecessary due to the enzyme's specificity for forming α-peptide linkages. thieme-connect.de For instance, the enzymatic synthesis of the sweetener aspartame (B1666099) using thermolysin proceeds without side-chain protection on the aspartic acid residue. thieme-connect.de Lipases, such as those from Candida rugosa or porcine pancreas, have also been employed to catalyze the formation of amino acid esters, a related reaction fundamental to peptide synthesis. researchgate.netnih.gov
| Enzyme | N-Protected Component | Nucleophile | Product Example | Key Advantage | Reference |
| Thermolysin | Z-Asp-OH | H-Phe-OMe | Z-Asp-Phe-OMe | Stereospecific, no side-chain protection needed | thieme-connect.de |
| α-Chymotrypsin | X-Ala-Phe-OMe (X=Boc/Z) | Leu-NH₂ | X-Ala-Phe-Leu-NH₂ | Works with undissolved reactants in non-polar solvents | researchgate.net |
| Papain | Boc-Leu-OH | H-Met-NH₂ | Boc-Leu-Met-NH₂ | Mild conditions | core.ac.uk |
| Bromelain | R-Tyr-Gly-Gly-OEt | H-Phe-Leu(Met)-OEt | R-Tyr-Gly-Gly-Phe-Leu(Met)-OEt | Effective for fragment condensation | nih.gov |
Table 3: Examples of Enzymatic Synthesis of Peptide Fragments.
Comparative Analysis of Protecting Group Strategies Involving Boc-Leu-OMe
The success of a peptide synthesis strategy hinges on the careful selection of protecting groups for the α-amino terminus and any reactive side chains. The goal is to use groups that can be selectively removed without affecting other protected sites or the newly formed peptide bonds, a concept known as orthogonality. biosynth.comfiveable.meiris-biotech.de
Orthogonal Protection Strategies (e.g., Boc vs. Fmoc, Cbz)
The three most common α-amino protecting groups in peptide synthesis—tert-butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz or Z)—form the cornerstone of orthogonal strategies. masterorganicchemistry.comtotal-synthesis.com Each group is cleaved under distinct chemical conditions, allowing for their independent removal.
Boc (tert-butoxycarbonyl): This group is acid-labile and is typically removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comamericanpeptidesociety.org The byproducts are volatile (isobutylene and CO₂), which simplifies workup. highfine.com It is stable to bases and hydrogenolysis conditions used to remove Fmoc and Cbz groups, respectively. organic-chemistry.org
Fmoc (9-fluorenylmethoxycarbonyl): This group is base-labile, removed by treatment with a secondary amine like piperidine (B6355638) or DBU. masterorganicchemistry.comamericanpeptidesociety.org The cleavage proceeds via a β-elimination mechanism. It is stable to the acidic conditions used for Boc removal and the hydrogenolysis conditions for Cbz removal. biosynth.com
Cbz (benzyloxycarbonyl or Z): This group is removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C) or with very strong acids like HBr in acetic acid. masterorganicchemistry.comtotal-synthesis.com It is stable to the basic conditions used to cleave Fmoc and the standard acidic conditions used for Boc removal, making it orthogonal to both. biosynth.comtotal-synthesis.com
This orthogonality is critical for complex syntheses, such as creating branched or cyclic peptides, where a side-chain amine (e.g., on lysine) might be protected with one group (e.g., Fmoc) while the N-terminus is protected with another (e.g., Boc). iris-biotech.desigmaaldrich.com
| Protecting Group | Abbreviation | Cleavage Condition | Mechanism | Orthogonal To | Reference |
| tert-butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Acidolysis | Fmoc, Cbz, Alloc | biosynth.commasterorganicchemistry.comhighfine.com |
| 9-fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | β-Elimination | Boc, Cbz, Alloc | biosynth.commasterorganicchemistry.comhighfine.com |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis | Hydrogenolysis | Boc, Fmoc, Alloc | biosynth.commasterorganicchemistry.comtotal-synthesis.com |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst + scavenger | π-allyl complex formation | Boc, Fmoc, Cbz | biosynth.comhighfine.com |
Table 4: Comparison of Common Orthogonal Protecting Groups.
Impact of Protecting Group Selection on Reaction Efficiency and Downstream Processing
The choice between the Boc and Fmoc strategies significantly impacts both the efficiency of the synthesis and the ease of purification.
However, the nature of the protecting group can also influence coupling efficiency. Urethane-type protecting groups like Boc, Fmoc, and Cbz are known to suppress racemization during the activation and coupling steps. nih.govbachem.com In some specific applications, such as microwave-assisted aqueous synthesis, Boc-protected amino acids have shown better yields than their Fmoc counterparts, potentially due to better solubility and stability under those particular conditions. rsc.orgcsic.es
Downstream Processing: Protecting groups are instrumental in facilitating the purification of the final peptide. sbsgenetech.com The choice of strategy dictates the nature of impurities. In Boc-SPPS, incomplete capping can lead to deletion sequences, but the major challenge is the final cleavage step, which requires harsh, toxic hydrofluoric acid (HF) and specialized equipment. iris-biotech.depeptide.com The resulting crude peptide often contains byproducts from protecting groups reacting with sensitive residues (e.g., tryptophan, methionine). peptide.comthermofisher.com
Fmoc-SPPS avoids HF, using a TFA "cocktail" with scavengers for the final cleavage and deprotection, which is a simpler and safer procedure. wikipedia.org However, aggregation of the growing peptide chain can be more pronounced in Fmoc-SPPS because the deprotected N-terminal amine is neutral, unlike the protonated amine in the Boc strategy, which helps keep peptide chains separated via electrostatic repulsion. wikipedia.org This aggregation can hinder both coupling efficiency and final purification. The choice of side-chain protecting groups is also critical; for example, using a trityl (Trt) group for asparagine can prevent dehydration side reactions during coupling, simplifying the final product mixture. thermofisher.com Ultimately, a well-chosen protection strategy minimizes side reactions, leading to a cleaner crude product and a more straightforward purification process, typically involving preparative HPLC. sbsgenetech.comnih.gov
Reactivity, Chemical Transformations, and Mechanistic Studies of Boc Leu Ome
Selective Deprotection Strategies of Boc-Leu-OMe
The orthogonal nature of the Boc and methyl ester protecting groups allows for their selective removal, a fundamental requirement in stepwise peptide synthesis.
Acid-Labile Removal of the Tert-Butoxycarbonyl Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality of amino acids due to its stability under various reaction conditions and its facile removal under acidic conditions. fishersci.co.ukgoogle.com The deprotection of the Boc group from Boc-Leu-OMe is typically achieved using moderately strong acids, with trifluoroacetic acid (TFA) being the most common reagent. google.comptfarm.pl The reaction is generally performed in a solvent such as dichloromethane (B109758) (DCM) at room temperature. nih.govacs.org Concentrations of TFA can range from 10% to 100%, with a 25% TFA solution in DCM being a frequently cited condition. nih.govacs.org
The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to release the free amine and carbon dioxide. fishersci.co.uk Other acidic reagents that can be employed for Boc removal include hydrochloric acid (HCl) in an organic solvent or p-toluenesulfonic acid (p-TsOH). researchgate.netresearchgate.net The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups present in the molecule. google.com For instance, milder acidic conditions might be necessary if other acid-labile protecting groups are present. nih.gov
Hydrolysis of the Methyl Ester Functionality
The methyl ester group at the C-terminus of Boc-Leu-OMe can be selectively cleaved under basic conditions, typically through saponification. cdnsciencepub.com This reaction involves the use of an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a suitable solvent like methanol (B129727) or a mixture of water and an organic solvent. ptfarm.plnih.govnih.gov The hydrolysis proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and methanol. cdnsciencepub.com Subsequent acidification of the reaction mixture protonates the carboxylate to give the free carboxylic acid, Boc-Leu-OH.
This selective hydrolysis is a critical step when Boc-Leu-OMe is part of a larger peptide fragment and the C-terminus needs to be activated for subsequent coupling reactions. nih.govacs.org For example, the dipeptide Boc-Leu-Aib-OMe can be hydrolyzed to Boc-Leu-Aib-OH using aqueous NaOH. nih.gov
Boc-Leu-OMe in Peptide Coupling Reactions
Boc-Leu-OMe, or more commonly its deprotected form, H-Leu-OMe, is a frequent participant in peptide coupling reactions, serving as the amino component (the nucleophile). The coupling reaction involves the formation of an amide bond between the free amino group of H-Leu-OMe and the activated carboxyl group of an N-protected amino acid or peptide. researchgate.net
Mechanistic Investigations of Amide Bond Formation
The formation of a peptide bond is a condensation reaction that requires the activation of the carboxylic acid component to make it susceptible to nucleophilic attack by the amino group. mdpi.comnih.gov The general mechanism involves the conversion of the carboxylic acid into a more reactive species, such as an active ester, a mixed anhydride (B1165640), or an acyl halide. rsc.org The lone pair of the amino nitrogen of H-Leu-OMe then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. The collapse of this intermediate, with the departure of the activating group, results in the formation of the new amide (peptide) bond. nih.gov
A significant challenge in peptide bond formation is the prevention of side reactions, most notably racemization of the activated amino acid residue. uni-kiel.denih.gov Racemization can occur through the formation of a 5(4H)-oxazolone intermediate, especially when the activated amino acid is N-acylated. nih.govnih.gov The acidity of the α-proton is increased upon activation, and its abstraction by a base leads to the formation of the planar oxazolone (B7731731), which can be protonated from either face, leading to a loss of stereochemical integrity. nih.govthieme-connect.de
Role of Coupling Agents and Additives
To facilitate amide bond formation and minimize side reactions, a variety of coupling agents and additives are employed. These reagents are designed to efficiently activate the carboxylic acid and, in many cases, suppress racemization.
Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are classic coupling reagents. ptfarm.plnih.govrsc.org They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can also rearrange to a stable N-acylurea byproduct. To mitigate these issues, carbodiimides are almost always used in conjunction with additives. rsc.org
Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are crucial for suppressing racemization and improving coupling efficiency. nih.govrsc.orgnih.gov These additives react with the O-acylisourea intermediate to form an active ester (e.g., HOBt-ester), which is more stable than the O-acylisourea but still sufficiently reactive towards the amine component. thieme-connect.de The presence of HOBt or HOAt minimizes the concentration of the highly reactive O-acylisourea, thereby reducing the risk of racemization and N-acylurea formation. nih.gov For instance, the coupling of Boc-leucine with Aib-OMe is effectively mediated by EDC·HCl/HOBt. nih.gov
Phosphonium and Uronium/Aminium Reagents represent a more modern class of coupling reagents. Phosphonium salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) have been widely used. uni-kiel.deresearchgate.net Uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective. nih.govacs.orgnih.gov These reagents react with the carboxylic acid in the presence of a base (e.g., N-methylmorpholine (NMM) or triethylamine (B128534) (TEA)) to form the corresponding HOBt or HOAt active esters in situ. ptfarm.plnih.govnih.gov HATU, in particular, is noted for its high efficiency and ability to suppress racemization, attributed to the participation of the nitrogen atom in the azabenzotriazole ring. nih.govuni-kiel.de
Hypervalent Iodine Reagents have also emerged as effective peptide coupling reagents. For example, a benziodoxole-based reagent (IBA-OBz) in the presence of a phosphine (B1218219) has been shown to mediate the synthesis of dipeptides like Boc-Phe-Leu-OMe in high yield and short reaction times. nih.gov
The selection of the coupling reagent and additives often depends on the specific amino acids being coupled, particularly their steric hindrance and propensity for racemization. uni-kiel.de
| Coupling Reagent/System | Additive | Base | Typical Application with Leu-OMe or its derivatives | Reference |
| EDC·HCl | HOBt | - | Coupling of Boc-leucine with Aib-OMe to form Boc-Leu-Aib-OMe | nih.gov |
| DCC | HOBt | TEA | Synthesis of Boc-NH-Leu-Leu-OMe | rsc.org |
| DCC | - | NMM | Synthesis of Boc-Pro-Gly-Leu-OMe | ptfarm.pl |
| HBTU | HOBt | NMM | Coupling of a hexapeptide with a deprotected fragment ending in Leu-OMe | nih.gov |
| IBA-OBz | (4-MeOC6H4)3P | DMAP | Synthesis of Boc-Phe-Leu-OMe | nih.gov |
| TiCl4 | - | Pyridine (B92270) | Synthesis of N-Fmoc-L-Leu-L-Ala-OMe | rsc.org |
Stereochemical Integrity and Epimerization Control during Peptide Bond Formation
Maintaining the stereochemical integrity of the chiral centers in the amino acid residues is of utmost importance during peptide synthesis. mdpi.comthieme-connect.de Epimerization, the change in configuration at a single stereocenter, can lead to the formation of diastereomeric peptides that are difficult to separate and can have drastically different biological activities. nih.govnih.gov
As mentioned, the primary mechanism for racemization of the activated C-terminal residue is through the formation of a 5(4H)-oxazolone. nih.govnih.gov The rate of oxazolone formation and subsequent racemization is influenced by several factors:
The nature of the N-protecting group: Urethane-based protecting groups like Boc and Fmoc are known to suppress racemization compared to acyl-type protecting groups because the lone pair on the nitrogen is delocalized into the carbonyl of the protecting group, making it less available to attack the activated carboxyl group. rsc.org
The activating group: The more reactive the activated species, the higher the risk of racemization. thieme-connect.de
The base: The presence and strength of the base used can promote the abstraction of the α-proton. nih.gov Sterically hindered bases like 2,6-lutidine or N-methylmorpholine (NMM) are often preferred over less hindered ones like triethylamine (TEA). ptfarm.placs.org
Solvent and Temperature: Polar aprotic solvents like DMF can promote racemization, while lower reaction temperatures generally reduce the rate of epimerization.
The use of additives like HOBt and HOAt is the most common strategy to control epimerization. thieme-connect.denih.gov They function by converting the highly reactive activated intermediate into a less reactive, but still efficient, active ester, thus minimizing the opportunity for oxazolone formation. nih.gov Studies using various coupling conditions have demonstrated that the choice of reagent and additives significantly impacts the level of epimerization. For example, coupling reactions mediated by TiCl4 in pyridine have been shown to proceed with high preservation of stereochemical integrity for dipeptides protected with urethane (B1682113) groups like Boc. rsc.org Similarly, boronic acid-catalyzed dehydrative amidation has been reported to result in dipeptides with low levels of epimerization. mdpi.com
| Factor | Influence on Epimerization | Mitigation Strategy | Reference |
| N-Protecting Group | Acyl groups increase risk; Urethane groups (Boc, Fmoc) decrease risk. | Use urethane-type protecting groups. | rsc.org |
| Coupling Reagent | Highly reactive reagents increase risk. | Use reagents that form less reactive intermediates (e.g., with HOBt/HOAt). | nih.govthieme-connect.de |
| Base | Strong, unhindered bases increase proton abstraction. | Use sterically hindered bases (e.g., NMM, lutidine). | ptfarm.plnih.gov |
| Additives | Absence of additives like HOBt/HOAt increases risk. | Routinely include HOBt or HOAt in carbodiimide-mediated couplings. | thieme-connect.denih.gov |
Oxidative Transformations of Boc-Leu-OMe and its Derivatives
The oxidation of N-Boc-L-leucine methyl ester (Boc-Leu-OMe) and its derivatives presents a fascinating area of study, revealing a competitive and often selective interplay between reactions at the leucine (B10760876) side chain and the protected nitrogen atom. The choice of oxidant and the nature of the N-protecting group are critical factors that dictate the reaction's outcome.
Regioselective C-H Oxidations in the Leucine Side Chain
The aliphatic side chain of the leucine residue in Boc-Leu-OMe is a target for oxidative functionalization. Research has demonstrated that dioxiranes, such as dimethyldioxirane (B1199080) (DMD) and the more reactive methyl(trifluoromethyl)dioxirane (B1250162) (TFD), can achieve regioselective oxidation of the γ-C-H bond.
Studies have shown that the oxidation of N-Boc protected α-amino acid esters with DMD can selectively hydroxylate the alkyl side chains. nih.gov These reactions, however, can be sluggish, often requiring several days for significant conversion. nih.gov In the case of Boc-Leu-OMe, a high degree of regioselectivity is observed for the oxidation of the tertiary γ-C-H bond over the α-C-H bond. nih.gov This selective oxygen insertion into the γ-position leads to an intermediate that subsequently undergoes cyclization to form a 4,4-dimethyl-4-butanolide derivative. nih.gov
The use of a more potent oxidant, methyl(trifluoromethyl)dioxirane (TFD), accelerates the reaction. However, with Boc-protected amino acids like Boc-Leu-OMe, the reaction landscape becomes more complex, with competition arising between side-chain oxidation and N-hydroxylation. nih.gov When N-acetyl protected leucine methyl ester (Ac-Leu-OMe) is treated with TFD, the reaction exclusively yields the 4,4-dimethyl-4-butanolide derivative via regioselective oxidation of the γ-C-H bond. nih.gov This highlights the directing influence of the N-protecting group on the chemoselectivity of the oxidation.
| Oxidant | Substrate | Major Product(s) | Key Findings |
| Dimethyldioxirane (DMD) | Boc-Leu-OMe | 4,4-dimethyl-4-butanolide derivative | High regioselectivity for the tertiary γ-C-H bond; reaction is sluggish. nih.gov |
| Methyl(trifluoromethyl)dioxirane (TFD) | Ac-Leu-OMe | 4,4-dimethyl-4-butanolide derivative | Exclusive and high regioselective side-chain hydroxylation. nih.gov |
N-Hydroxylation Reactions of the Boc-Protected Nitrogen
The nitrogen atom of the Boc-protecting group in Boc-Leu-OMe is also susceptible to oxidation, leading to the formation of N-hydroxy derivatives. This transformation is particularly efficient when using powerful oxidants like methyl(trifluoromethyl)dioxirane (TFD).
In a notable study, the oxidation of Boc-Leu-OMe with five equivalents of TFD resulted in a 91% conversion after 6 hours. nih.gov The reaction showed a preference for oxidation at the nitrogen, yielding the N-hydroxy derivative of Boc-Leu-OMe as the major product with a 57% yield, with no loss of enantiomeric excess. nih.gov A secondary product, the N-hydroxy derivative of the butanolide, was also formed in 21% yield, indicating that C-H oxidation of the side chain still occurs competitively. nih.gov
This selective hydroxylation of the terminal nitrogen is a synthetically valuable transformation, as N-hydroxy peptides are important precursors for biologically active molecules such as hydroxamic acids. nih.gov The chemoselectivity is highly dependent on the protecting group; switching from Boc to N-acetyl directs the oxidation exclusively to the side chain. nih.gov This dependency underscores the electronic influence of the protecting group on the reaction pathway, where the Boc group favors N-oxidation while the N-acetyl group favors C-H oxidation. nih.gov
Other Chemical Reactions and Derivatizations of Boc-Leu-OMe
Boc-Leu-OMe is a versatile building block in synthetic chemistry, readily undergoing various transformations to generate a diverse range of analogs and derivatives. Its utility extends from standard peptide couplings to reactions with less conventional reagents.
Functional Group Interconversions and Analog Synthesis
Boc-Leu-OMe serves as a foundational starting material for the synthesis of more complex molecules, including peptide analogs and compounds with modified functional groups.
A primary reaction is the hydrolysis of the methyl ester to its corresponding carboxylic acid, Boc-Leu-OH, using reagents like aqueous sodium hydroxide. acs.org This acid can then be coupled with other amino acid esters to extend a peptide chain. nih.gov Conversely, the Boc protecting group can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the free amine, H-Leu-OMe, which can then act as a nucleophile in subsequent coupling reactions. ijcrr.com
Further derivatization can be achieved by modifying the functional groups. For instance, the carboxylic acid obtained from hydrolysis can be reduced. The reduction of a similar tripeptide, Boc-Ala-Ile-Leu-OH, with aqueous sodium borohydride (B1222165) (NaBH₄) yielded the corresponding C-terminal alcohol, Boc-Ala-Ile-Leucinol. acs.org Another significant transformation is the conversion of amino acid carbamates into dehydroamino acids. This has been achieved through a NaCl-mediated electrochemical oxidation of substrates like Boc-Leu-OMe to afford α-methoxylated intermediates, which then undergo acid-catalyzed elimination to yield the dehydroleucine (B49857) derivative. chemrxiv.org
The synthesis of analogs often involves coupling Boc-Leu-OH or H-Leu-OMe with other modified amino acids or peptide fragments. This approach has been used to create a wide array of structures, including elastin (B1584352) analogs and N-methylated peptides. nih.govnih.gov
| Starting Material | Reagents | Product | Transformation Type |
| Boc-Leu-OMe | Trifluoroacetic Acid (TFA) | H-Leu-OMe | N-deprotection ijcrr.com |
| Boc-Leu-OMe derivative | Aqueous NaOH | Boc-Leu-OH derivative | Ester Hydrolysis acs.org |
| Boc-Leu-OH derivative | Aqueous NaBH₄ | Boc-Leucinol derivative | Carboxylic Acid Reduction acs.org |
| Boc-Leu-OMe | NaCl (mediator), Electrolysis, Acid | N-Boc-∆Leu-OMe | Dehydroamino Acid Synthesis chemrxiv.org |
| Boc-Leu-OH | H-Lys(Z)-OMe, iBuOCOCl, NMM | Boc-Leu-Lys(Z)-OMe | Peptide Coupling cdnsciencepub.com |
Reactions with Non-Traditional Electrophiles and Nucleophiles
Beyond standard peptide chemistry, Boc-Leu-OMe and its parent acid, Boc-Leu-OH, can participate in less conventional coupling reactions. One such example involves the use of peptide thioamides as electrophilic partners.
In a novel peptide fragment coupling strategy, Boc-amino acids, including Boc-Leu-OH, were reacted with a dipeptide thioamide in the presence of silver carbonate (Ag₂CO₃). rsc.org This Ag(I)-promoted reaction successfully generates a tripeptide through the formation of a native amide bond. rsc.org The process is believed to proceed through the generation of an isoimide (B1223178) intermediate from the reaction of the thioamide with the silver salt, which is then intercepted by the carboxylate of the Boc-amino acid. rsc.org In a model study, the coupling of Boc-Leu-OH with a thioamide-containing dipeptide (H-Ala(Ψ(CS)NH)Ala-OMe) yielded the corresponding tripeptide (Boc-Leu-Ala-Ala-OMe) in a 63% yield under unoptimized conditions. rsc.org This method provides an alternative to traditional peptide coupling agents for forging amide bonds. rsc.org
Research Applications of Boc Leu Ome in Advanced Chemical Synthesis and Biological Sciences
Boc-Leu-OMe as a Fundamental Chiral Building Block in Peptide Synthesis
Boc-Leu-OMe serves as a cornerstone in the assembly of peptides due to the stability and solubility it imparts during synthetic procedures. The Boc group provides robust protection for the amino functionality, which can be selectively removed under acidic conditions, while the methyl ester protects the carboxylic acid, allowing for sequential peptide bond formation. chemimpex.comchemimpex.com
Construction of Linear Peptides (Dipeptides, Tripeptides, Oligopeptides)
The construction of linear peptides is a fundamental application of Boc-Leu-OMe. It readily participates in coupling reactions with other amino acids or peptide fragments to form dipeptides, tripeptides, and longer oligopeptides. For instance, the dipeptide Boc-Leu-Phe-OMe can be synthesized by coupling Boc-Leu-OH with H-Phe-OMe using reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and diisopropylethylamine (DIPEA). escholarship.org Similarly, the dipeptide Boc-Leu-Leu-OMe is a valuable intermediate in the synthesis of more complex peptide structures. chemimpex.comchemimpex.com
The synthesis of tripeptides such as Boc-Pro-Gly-Leu-OMe has been achieved by coupling a deprotected dipeptide with Leu-OMe. ias.ac.in The step-by-step elongation of peptide chains using Boc-Leu-OMe as a starting point or an internal building block is a common strategy. For example, the synthesis of a pentapeptide, Boc-Leu-Ile-Leu-Ile-Leu-OMe, was accomplished through the sequential coupling of dipeptide units. znaturforsch.com A more complex octapeptide was synthesized by coupling two tetrapeptide units, one of which was derived from a dipeptide containing leucine (B10760876). nih.gov
Table 1: Examples of Linear Peptides Synthesized Using Boc-Leu-OMe
| Peptide | Type | Synthesis Method | Coupling Reagents | Reference(s) |
|---|---|---|---|---|
| Boc-Leu-Phe-OMe | Dipeptide | Solution-phase | TBTU, DIPEA | escholarship.org |
| Boc-Leu-Leu-OMe | Dipeptide | Solution-phase | Not specified | chemimpex.comchemimpex.com |
| Boc-Pro-Gly-Leu-OMe | Tripeptide | Solution-phase | TBTU, Et3N | ias.ac.in |
| Boc-Leu-Ile-Leu-Ile-Leu-OMe | Pentapeptide | Solution-phase | DCC, HOBt, NMM | znaturforsch.com |
| Boc-Leu-Pro-Trp-Leu-Ile-Ala-Ala-Gly-OH | Octapeptide | Solution-phase | DCC, TEA | nih.gov |
Synthesis of Cyclic Peptides and Conformationally Constrained Peptide Analogues
Boc-Leu-OMe is instrumental in the synthesis of cyclic peptides, which often exhibit enhanced biological activity and stability compared to their linear counterparts. The synthesis typically involves the preparation of a linear peptide precursor containing Boc-Leu-OMe, followed by deprotection and head-to-tail cyclization.
A notable example is the total synthesis of sarcodactylamide, a cyclic octapeptide. nih.gov The linear precursor was assembled from dipeptide units, including one derived from Boc-L-Leu and L-Leu-OMe∙HCl, using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent. nih.gov Another example is the synthesis of the natural cyclic heptapeptide (B1575542) segetalin D, where a tripeptide unit, Boc-Pro-Gly-Leu-OMe, was a key intermediate. ptfarm.pl Similarly, the synthesis of the cyclic tetrapeptide halolitoralin B involved the initial formation of the dipeptide Boc-Val-Leu-OMe. asianpubs.org
Boc-Leu-OMe is also employed in creating conformationally constrained peptide analogues. These structures are designed to mimic or stabilize specific secondary structures like β-turns and helices. For instance, peptides containing the conformationally constrained γ-amino acid gabapentin (B195806) (Gpn) have been synthesized, where Boc-Leu-OMe was incorporated to study the formation of intramolecularly hydrogen-bonded structures. scispace.com The octapeptide Boc-Leu-Phe-Val-Aib-Gpn-Leu-Phe-Val-OMe was synthesized to investigate β-hairpin structures. nih.gov
Incorporation into Peptide Isosteres and Pseudopeptides
To enhance properties such as metabolic stability and bioavailability, the amide bonds in peptides can be replaced with non-natural linkages, creating peptide isosteres. Boc-Leu-OMe has been utilized in the synthesis of such modified peptides. For example, a dipeptide isostere, Boc-Leu-ψ[(Z)-CF=CH]-Gly-OMe, was prepared where the peptide bond is replaced by a (Z)-monofluoroalkene group. beilstein-journals.org This highlights the utility of Boc-Leu-OMe in creating peptidomimetics with potential therapeutic applications. Phosphinic pseudopeptides, where a peptide bond is replaced by a phosphinate moiety, represent another class of peptide isosteres. acs.org
Role in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SolPPS/LPPS)
Boc-Leu-OMe is a versatile reagent compatible with both major strategies of peptide synthesis: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SolPPS), also known as liquid-phase peptide synthesis (LPPS).
In Solution-Phase Peptide Synthesis (SolPPS) , all reactions are carried out in a homogeneous solution. This traditional method allows for the purification of intermediates at each step, which can be advantageous for producing high-purity peptides on a large scale. nih.gov The synthesis of numerous linear and cyclic peptides mentioned previously, such as Leu-enkephalin, has been successfully performed using SolPPS with Boc-Leu-OMe as a key component. nih.govmdpi.comresearchgate.net Recent advancements in SolPPS focus on improving efficiency and sustainability, for example, by using reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®) which facilitates rapid peptide bond formation. mdpi.comresearchgate.net
In Solid-Phase Peptide Synthesis (SPPS) , the peptide is assembled on a solid support (resin). rsc.org This method is amenable to automation and is widely used for the synthesis of long peptides. google.com While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is more common in modern SPPS, the Boc strategy remains relevant. Boc-Leu-OMe can be incorporated into peptide chains in SPPS, although it is more common to use Boc-Leu-OH for direct coupling to the resin-bound amine. The principles of Boc chemistry are central to this approach, where the Boc group is removed with acids like trifluoroacetic acid (TFA). rsc.orgbeilstein-journals.org
Table 2: Comparison of SPPS and SolPPS for Peptide Synthesis
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (SolPPS/LPPS) |
|---|---|---|
| Principle | Peptide is assembled on a solid resin support. | All reactions occur in a homogeneous solution. |
| Purification | Intermediates are not purified; final product is cleaved and purified. | Intermediates can be purified after each step. |
| Automation | Easily automated. | More challenging to automate. |
| Scalability | Generally used for smaller scale synthesis. | Well-suited for large-scale production. |
| Reagent Excess | Often requires a large excess of reagents. | Can be performed with stoichiometric amounts of reagents. |
| Boc-Leu-OMe Use | Boc-Leu-OH is more commonly used for direct coupling. | Boc-Leu-OMe is a common starting material or intermediate. |
Applications in Medicinal Chemistry and Drug Discovery
The ability to construct a wide array of peptide structures makes Boc-Leu-OMe a valuable tool in medicinal chemistry and drug discovery. lookchem.com Peptides are of great interest as therapeutic agents due to their high specificity and potency.
Design and Synthesis of Bioactive Peptide Scaffolds and Compounds
Boc-Leu-OMe is a fundamental component in the synthesis of various bioactive peptide scaffolds. Its incorporation into a peptide sequence can influence the compound's pharmacological properties. For example, it has been used in the development of peptide-based therapeutics, where its presence can enhance bioavailability and stability. chemimpex.comchemimpex.com
Research has shown the use of Boc-Leu-OMe in the synthesis of compounds with potential therapeutic activities:
Anticancer Agents: The synthesis of Sansalvamide A derivatives, which have shown anti-cancer potency, involved the creation of a linear pentapeptide precursor. escholarship.org The dipeptide Boc-Leu-Phe-OMe was a key intermediate in the solution-phase synthesis of this precursor. escholarship.org
Anthelmintic and Cytotoxic Agents: A cyclic heptapeptide, segetalin D, synthesized using Boc-Pro-Gly-Leu-OMe as a building block, was evaluated for its anthelmintic and cytotoxic activities. ptfarm.pl
Renin Inhibitors: Cyclic peptides designed as human renin inhibitors were synthesized from a linear peptide, Boc-D-Phe-Cys(Acm)-D-Trp-Leu-OMe. nih.gov These compounds are of interest for the treatment of hypertension.
These examples underscore the importance of Boc-Leu-OMe in generating novel peptide-based drug candidates with diverse biological targets.
Development of Peptide-Based Therapeutics and Drug Candidates
Boc-Leu-OMe serves as a fundamental building block in the synthesis of peptide-based therapeutics and drug candidates. chemimpex.comchemimpex.com Its use in solid-phase peptide synthesis is particularly noteworthy, where the Boc protecting group facilitates the controlled, sequential addition of amino acids to construct complex peptide chains. chemimpex.com This methodical approach is vital for creating peptides with specific biological activities.
Researchers utilize Boc-Leu-OMe and its derivatives in the development of a wide array of therapeutic peptides. For instance, it has been incorporated into the synthesis of analogues of Dolastatin 10, a potent antimitotic agent, and in the creation of peptide-based inhibitors for cancer therapy. chemimpex.combiosynth.com The stability and reactivity of Boc-Leu-OMe make it an efficient component in the production of bioactive compounds aimed at treating metabolic disorders and cancer. chemimpex.com
The synthesis of lipovelutibols, a class of lipopeptaibols with cytotoxic activity, also employs Boc-Leu-OMe derivatives. In the total synthesis of Lipovelutibol C, for example, a tripeptide fragment, Boc-Ala-Ile-Leu-OMe, was synthesized and subsequently modified. nih.gov This highlights the compound's role in constructing complex natural products and their analogues for therapeutic evaluation.
Modulation of Enzyme Activity, Including Aminopeptidase (B13392206) Inhibition
Boc-Leu-OMe and peptides derived from it are significant in the study and modulation of enzyme activity, with a particular focus on aminopeptidases. chemimpex.com Aminopeptidases are a class of proteases that cleave amino acids from the N-terminus of proteins and peptides and are involved in various physiological processes.
Phosphinic pseudopeptide analogues containing leucine derivatives have been shown to be potent, reversible, and competitive inhibitors of metalloproteases, including M1 alanyl and M17 leucine aminopeptidases. acs.orgnih.gov The design of these inhibitors often involves mimicking the transition state of peptide bond hydrolysis. acs.orgnih.gov For instance, phosphinic dipeptide analogues have been optimized to achieve high potency and selectivity for neutral aminopeptidases. acs.org
Furthermore, studies have investigated the inhibitory effects of peptides containing Boc-protected amino acids on various aminopeptidases. For example, imidazo[1,5-α]pyridine-based compounds, synthesized using Boc-protected amino acids, have been identified as non-competitive inhibitors of insulin-regulated aminopeptidase (IRAP). mdpi.com The ability of Boc-Leu-OMe to be incorporated into such diverse molecular scaffolds underscores its importance in developing specific enzyme inhibitors. chemimpex.com
Exploration of Antimicrobial Properties of Peptides Containing Boc-Leu-OMe
The increasing challenge of antimicrobial resistance has spurred research into new therapeutic agents, including peptide-based antimicrobials. Boc-Leu-OMe is a valuable component in the synthesis of peptides with potential antimicrobial and antibiofilm properties.
One study detailed the synthesis of α/γ hybrid peptides, including Boc-Leu-γ4-Phe-Val-OMe (P3). nih.gov While a related peptide in the study exhibited antimicrobial activity against Escherichia coli and Klebsiella pneumoniae, the self-assembled structure of peptide P3 was found to inhibit the biofilms of Salmonella typhimurium and Pseudomonas aeruginosa. nih.gov This suggests that the inclusion of the Boc-Leu-OMe moiety can contribute to the antibiofilm capabilities of synthetic peptides.
Another study investigated the antimicrobial activity of various protected and deprotected dipeptides. While Boc-Phe-Leu-OMe showed negligible effectiveness against Aspergillus fumigatus, other dipeptides in the study demonstrated good antimicrobial activity against biologically important pathogens, indicating the potential for developing potent therapeutic agents with further investigation. orientjchem.org
Contribution to Lead Optimization Strategies in Pharmaceutical Development
Lead optimization is a critical phase in drug discovery, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a promising lead compound. Boc-Leu-OMe and its derivatives are frequently utilized in this process, particularly for peptide-based drug candidates. nih.govacs.org
One common lead optimization strategy is the systematic modification of a peptide's structure. This can involve N- or C-terminal truncation, amino acid substitution (including the use of D-amino acids), and the introduction of unnatural amino acids. acs.orgresearchgate.net For example, in the lead optimization of the cytotoxic lipopeptaibol, lipovelutibol D, various truncated analogues were synthesized. researchgate.netresearchgate.net This included the synthesis of fragments like Boc-Ala-Leu-DIva-Ala-Ile-Leucinol and Oc-Gly-Ala-Leu-DIva-Ala-Ile-OMe, demonstrating the use of Boc-protected leucine derivatives in systematically dissecting the structure-activity relationship of the parent molecule. researchgate.net
The synthesis of these modified peptides often relies on solution-phase or solid-phase peptide synthesis techniques where Boc-Leu-OMe can be a key building block. nih.govacs.org By creating a library of related compounds, researchers can identify modifications that lead to improved therapeutic profiles.
Role in Biotechnology and Molecular Biology Research
Beyond its direct applications in therapeutic development, Boc-Leu-OMe plays a significant role in fundamental biotechnology and molecular biology research. Its utility in protein modification and the study of enzyme mechanisms makes it a valuable tool for researchers in these fields. chemimpex.com
Protein Modification and Bioconjugation Studies
Boc-Leu-OMe is utilized in protein modification and bioconjugation, processes that involve chemically linking molecules to proteins to study their function or to create novel therapeutic or diagnostic agents. chemimpex.com The ability to selectively modify proteins provides insights into their structure and function. chemimpex.com
Recent advancements in late-stage peptide modification have highlighted the use of protected amino acids. For instance, a method for the tertiary amine-catalyzed allylation of tryptophan residues in peptides has been developed, which can be performed on both solution-phase and solid-phase synthesized peptides. rsc.org While this specific example focuses on tryptophan, the underlying principles of using protected amino acids like Boc-Leu-OMe are central to achieving site-selective modifications.
Furthermore, cysteine bioconjugation is a widely used strategy for protein modification. nih.gov While this method targets cysteine residues, the synthesis of the proteins or peptides to be modified often involves the use of Boc-protected amino acids, including Boc-Leu-OMe, during their initial solid-phase or solution-phase synthesis.
Investigations in Enzymology and Protease Substrate Design
Boc-Leu-OMe and peptides containing this moiety are instrumental in the field of enzymology, particularly in the design of substrates for proteases. chemimpex.com Synthetic substrates are essential for assaying enzyme activity, screening for inhibitors, and understanding the specificity of proteases. tandfonline.com
The design of chromogenic and fluorogenic protease substrates often involves creating short peptide sequences that mimic the natural cleavage site of the enzyme. tandfonline.com For example, the substrate H-D-Val-Leu-Lys-pNA was developed for plasmin, highlighting the importance of the leucine residue in substrate recognition. tandfonline.com The synthesis of such specific peptide substrates often begins with protected amino acids like Boc-Leu-OMe.
Moreover, Boc-Leu-OMe can be incorporated into more complex peptide structures to study enzyme kinetics and mechanisms. For example, it has been used in the synthesis of peptide aldehydes and ketones as protease inhibitors. nih.gov These studies help to elucidate the interactions between enzymes and their substrates or inhibitors, providing valuable information for drug design and a deeper understanding of biological pathways. chemimpex.comnih.gov
Contributions to Neuroscience Research
Boc-Leu-OMe is a valuable building block in the field of neuroscience, primarily due to its utility in the synthesis of neuroactive peptides and their analogues. chemimpex.com Its incorporation into peptide chains allows for the systematic investigation of neurological pathways and the development of potential therapeutic agents. chemimpex.com
Synthesis of Neuropeptides and Related Analogues
The synthesis of neuropeptides is crucial for understanding their physiological functions. Boc-Leu-OMe serves as a key starting material or intermediate in the solution-phase synthesis of various neuropeptides. A notable example is its application in the synthesis of Leu-enkephalin, an endogenous opioid peptide with pain-relieving properties. nih.gov In a conventional solution-phase peptide synthesis, Boc-L-Phe-OH is coupled with L-Leu-OMe to form the dipeptide Boc-L-Phe-L-Leu-OMe. nih.gov This dipeptide, after deprotection of the Boc group, is further coupled with other amino acid fragments to yield the final Leu-enkephalin analogue. nih.gov The Boc group provides a stable protecting group for the amine terminus, which can be selectively removed under acidic conditions, allowing for the stepwise elongation of the peptide chain. nih.govmasterorganicchemistry.com
Another example is the synthesis of analogues of Neurotensin (B549771), a tridecapeptide involved in the regulation of dopamine (B1211576) pathways. researchgate.net While the specific details of Boc-Leu-OMe's role in the synthesis of the complete Neurotensin molecule are part of a broader synthetic strategy, its commercial availability and utility as a protected leucine source are highlighted in synthetic methodologies for neurotensin analogues. researchgate.net Furthermore, Boc-Leu-OMe is utilized in the synthesis of peptide fragments of larger proteins implicated in neurological diseases, such as the tripeptide Boc-Phe-Glu-Leu-OMe, which can be labeled for studying biological interactions. acs.org
The following table summarizes the role of Boc-Leu-OMe in the synthesis of specific neuropeptide analogues.
Table 1: Application of Boc-Leu-OMe in Neuropeptide Analogue Synthesis| Neuropeptide Analogue | Synthetic Strategy | Role of Boc-Leu-OMe | Resulting Intermediate |
|---|---|---|---|
| Leu-enkephalin | Solution-phase synthesis | C-terminal amino acid ester | Boc-L-Phe-L-Leu-OMe |
| Neurotensin Analogue | Fragment condensation | Protected leucine source | Not specified |
| Labeled Tripeptide | Solution-phase synthesis | C-terminal amino acid ester | Boc-Phe-Glu-Leu-OMe |
Studies on Neurological Pathways and Potential Therapeutic Interventions
Peptides and peptidomimetics synthesized using Boc-Leu-OMe are instrumental in probing neurological pathways. For instance, the systematic replacement of amide bonds in Leu-enkephalin analogues, a process that can involve intermediates derived from Boc-Leu-OMe, allows researchers to study the structure-activity relationships that govern their interaction with opioid receptors. nih.gov These studies are essential for designing analogues with improved stability and bioavailability, which are critical properties for potential therapeutic agents.
The involvement of branched-chain amino acids (BCAAs) like leucine in neurodegenerative disorders such as Alzheimer's and Parkinson's disease is an active area of research. nih.gov While direct studies on Boc-Leu-OMe are not detailed, the synthesis of leucine-containing peptides is fundamental to investigating the pathological roles of BCAA metabolism in these diseases. nih.govmdpi.com For example, self-assembling dipeptides containing leucine have been studied in the context of Alzheimer's disease, highlighting the importance of leucine derivatives in this research area. rsc.org The synthesis of such peptides often relies on protected amino acids like Boc-Leu-OMe.
Stereoselective Synthesis and Chiral Induction Using Boc-Leu-OMe
The inherent chirality of the leucine moiety in Boc-Leu-OMe makes it a valuable tool in asymmetric synthesis, where the creation of specific stereoisomers is paramount.
Chiral Auxiliary Applications in Asymmetric Synthesis
Boc-L-leucine and its derivatives can be employed as chiral auxiliaries to control the stereochemical outcome of a chemical reaction. chemimpex.com Although specific examples detailing the use of Boc-Leu-OMe as a chiral auxiliary are not extensively documented in the provided search results, the broader class of N-Boc-L-leucine derivatives is recognized for this purpose. researchgate.netbaranlab.org For instance, N-Boc-L-leucinal, which can be synthesized from Boc-L-leucine, is used as a chiral synthon for the preparation of other complex chiral molecules. orgsyn.orgorgsyn.org The principle involves temporarily incorporating the chiral leucine derivative into the reacting molecule to direct the approach of a reagent from a specific face, leading to the preferential formation of one enantiomer or diastereomer. After the reaction, the chiral auxiliary can be cleaved and recovered.
Induction of Screw-Sense in Helical Macromolecular Catalysts and Polymers
A fascinating application of Boc-Leu-OMe is in the induction of a preferred helical screw-sense (left-handed or right-handed) in synthetic polymers and peptides. acs.orgpsu.edu In studies on achiral helical segments, the introduction of a single L-leucine residue can bias the helical sense of the entire polymer chain. acs.org For example, in a peptide sequence like Boc-Aib-L-Leu-(Aib-ΔZPhe)2-Aib-OMe, the L-leucine residue at the second position from the N-terminus influences the helical conformation. acs.org The preferred screw-sense can be solvent-dependent, with the peptide adopting a right-handed helix in chloroform (B151607) and a left-handed helix in methanol (B129727) or tetrahydrofuran (B95107). acs.org
The position of the L-leucine residue is critical. An N-terminal L-leucine in a similar peptide, Boc-L-Leu-(Aib-ΔZPhe)2-Aib-OMe, preferentially induces a left-handed helical screw sense. acs.org This demonstrates the subtle yet powerful control that a single chiral unit can exert over the macromolecular structure. Furthermore, N-protected amino acid methyl esters, including Boc-L-Leu-OMe, can act as non-bonding chiral additives to induce a single-handed helical conformation in poly(quinoxaline-2,3-diyl)s, which are used as macromolecular catalysts. nih.gov
The following table illustrates the influence of Boc-Leu-OMe containing peptides on helical screw-sense.
Table 2: Induction of Helical Screw-Sense by Leucine-Containing Peptides| Peptide Sequence | Solvent | Predominant Helical Screw-Sense |
|---|---|---|
| Boc-Aib-L-Leu-(Aib-ΔZPhe)2-Aib-OMe | Chloroform | Right-handed |
| Boc-Aib-L-Leu-(Aib-ΔZPhe)2-Aib-OMe | Methanol | Left-handed |
| Boc-Aib-L-Leu-(Aib-ΔZPhe)2-Aib-OMe | Tetrahydrofuran | Left-handed |
| Boc-L-Leu-(Aib-ΔZPhe)2-Aib-OMe | Not specified | Left-handed |
Supramolecular Chemistry and Self-Assembly of Boc-Leu-OMe Containing Systems
Boc-Leu-OMe and peptides derived from it are excellent building blocks for supramolecular chemistry, where molecules spontaneously organize into larger, well-defined structures through non-covalent interactions. The interplay of hydrogen bonding, hydrophobic interactions, and π-π stacking involving the Boc-Leu-OMe moiety can lead to the formation of complex architectures like helices, sheets, and nanofibers. tandfonline.comresearchgate.net
A study of two isomeric tetrapeptides, Boc-Gly-Phe-Aib-Leu-OMe and Boc-Gly-Leu-Aib-Phe-OMe, revealed that their self-assembly leads to distinct supramolecular structures. tandfonline.comresearchgate.net While the former assembles into a supramolecular helix, the latter, containing the Boc-Leu moiety in a different position, forms a supramolecular β-sheet-like structure. tandfonline.comresearchgate.net This highlights the profound impact of the amino acid sequence on the final supramolecular architecture. The formation of these structures is confirmed by techniques such as single-crystal X-ray diffraction and Fourier-transform infrared (FT-IR) spectroscopy. tandfonline.com
In another example, a tripeptide Boc-Leu(1)-Aib(2)-Leu(3)-OMe was shown to adopt a bent structure without intramolecular hydrogen bonds, but it self-assembles into higher-order structures. researchgate.net The self-assembly of Boc-L-leucine derivatives is a broad area of research, with applications in the development of soft materials and organogels. mdpi.commdpi.com The specific morphology of the self-assembled structures, such as nanorods, sheets, or fibrous networks, can be influenced by factors like the solvent and the precise chemical structure of the assembling molecule. mdpi.commdpi.com
The following table summarizes the self-assembly behavior of some Boc-Leu-OMe containing peptides.
Table 3: Supramolecular Self-Assembly of Boc-Leu-OMe Containing Peptides| Peptide Sequence | Self-Assembled Structure | Key Interactions |
|---|---|---|
| Boc-Gly-Leu-Aib-Phe-OMe | Supramolecular β-sheet | Intermolecular hydrogen bonding, π-π interactions |
| Boc-Leu-Aib-Leu-OMe | Higher-order assembly of bent structures | Not specified |
| Boc-γ-Abu-Val-Leu-OMe | Supramolecular β-sheet and nanofibrils | Not specified |
Formation of Nanotubes, Microspheres, and other Self-Assembled Architectures
Boc-Leu-OMe is a significant constituent in the design of peptides that undergo self-assembly into highly ordered nanostructures such as nanotubes and microspheres. The hydrophobic and steric properties of the Boc and leucine side chain components play a crucial role in directing the non-covalent interactions that govern the formation of these architectures.
Research has demonstrated that short peptides containing Boc-protected amino acids can form organized structures. For instance, a study on the self-assembly of short, protected hydrophobic peptide esters found that while some Boc-protected peptides form nanotubular structures, the peptide Boc-Leu-Ile-Ile-OMe exclusively forms spherical nanostructures when dried from a methanol solution. nih.gov This suggests that the specific sequence and hydrophobicity of the amino acids, in conjunction with the Boc protecting group, are key determinants of the final morphology.
In more complex systems, such as the tetrapeptide Boc-Trp-Leu-Trp-Leu-OMe, the role of the leucine component is critical to the self-assembly mechanism. In this case, the peptide self-assembles into discrete nanospheres at low concentrations, which then fuse into microspheres as the peptide concentration increases. researchgate.netacs.orgnih.gov Within these structures, the hydrophobic leucine side chains are directed towards the core of the nanospheres, while the tryptophan side chains are exposed on the exterior. researchgate.netacs.orgnih.gov This arrangement is driven by the hydrophobic effect and is stabilized by intrastrand hydrogen bonding forming anti-parallel β-sheets. nih.gov At higher concentrations, aromatic interactions between the exposed tryptophan residues lead to the clustering of these microspheres. researchgate.netacs.orgnih.gov
Furthermore, dipeptides incorporating Boc-Leu-OMe have been investigated for their self-assembly properties. For example, nanotubes have been successfully formed by the dipeptide Boc-Cys(Me)-Leu-OMe. rsc.org Similarly, heterochiral dipeptides such as Boc-D-Leu-L-Leu-OMe have been shown to form nanotubes, indicating that the chirality of the leucine residue can influence the packing and resulting nanostructure. rsc.org
The following table summarizes research findings on the self-assembly of peptides containing Boc-Leu-OMe:
| Peptide Sequence | Self-Assembled Architecture | Key Findings | Citation |
|---|---|---|---|
| Boc-Leu-Ile-Ile-OMe | Spherical Nanostructures | Exclusively forms spherical aggregates, highlighting the influence of the peptide sequence on morphology. | nih.gov |
| Boc-Trp-Leu-Trp-Leu-OMe | Nanospheres and Microspheres | Forms nanospheres at low concentrations which fuse into microspheres at higher concentrations. Leucine side chains are oriented towards the core. | researchgate.netacs.orgnih.gov |
| Boc-Cys(Me)-Leu-OMe | Nanotubes | Demonstrates the capability of Boc-Leu-OMe containing dipeptides to form nanotubular structures. | rsc.org |
| Boc-D-Leu-L-Leu-OMe | Nanotubes | The heterochiral nature of the peptide leads to the formation of nanotubes, indicating the importance of stereochemistry in self-assembly. | rsc.org |
Thermo-responsive Behavior in Polymeric and Peptidic Systems
The incorporation of Boc-Leu-OMe into larger polymeric and peptidic structures can impart thermo-responsive properties to the resulting materials. This behavior is often characterized by a reversible phase transition or conformational change in response to temperature variations.
In the realm of synthetic helical polymers, the presence of Boc-D-amino acids, including the D-isomer of Boc-Leu-OMe, has been noted to induce interesting thermo-responsive behavior. This suggests that the chirality and steric bulk of the Boc-protected amino acid can influence the temperature-dependent stability and conformation of the polymer backbone.
Ferrocene-peptide conjugates containing a leucine residue have been shown to exhibit thermo-reversible gelation. scholaris.ca Specifically, organogels of Fc-(L)Phe(L)Phe(L)Leu-OMe and Fc-(D)Phe(L)Phe(L)Leu-OMe demonstrate a transition from a gel to a solution upon heating. scholaris.ca The gel-melting temperature is dependent on the concentration of the ferrocene-bio-conjugate, and variable temperature NMR studies indicate that intermolecular hydrogen bonds are crucial for the self-assembly into a gel. scholaris.ca
The following table details research findings on the thermo-responsive behavior of systems containing a leucine methyl ester component:
| System | Incorporated Residue | Thermo-responsive Behavior | Key Findings | Citation |
|---|---|---|---|---|
| Ferrocene-peptide Conjugates | -Leu-OMe | Thermo-reversible gelation | The gel-to-solution transition temperature is concentration-dependent, and intermolecular hydrogen bonding is key to the self-assembled gel state. | scholaris.ca |
Advanced Characterization and Spectroscopic Analysis in Boc Leu Ome Research
Spectroscopic Techniques for Structural Elucidation of Boc-Leu-OMe and its Derivatives
NMR spectroscopy is a cornerstone for characterizing Boc-Leu-OMe, providing detailed information about the atomic connectivity and chemical environment within the molecule.
1H NMR Spectroscopy : Proton NMR spectra of Boc-Leu-OMe typically reveal characteristic signals for each type of proton. The tert-butyl protons of the Boc group appear as a singlet, usually around 1.40-1.45 ppm, integrating for nine protons orgsyn.orgmtu.edursc.orgrsc.orgresearchgate.netmdpi.com. The methyl ester protons resonate as a singlet around 3.62-3.70 ppm, integrating for three protons mtu.eduresearchgate.netmdpi.com. The leucine (B10760876) side chain, an isopropyl group, gives rise to a doublet for the two methyl groups around 0.92-0.96 ppm, integrating for six protons, and a multiplet for the methine proton (CH) of the isopropyl group around 1.59-1.76 ppm orgsyn.orgmtu.edu. The α-proton (CH) of the leucine residue typically appears as a multiplet between 4.24 and 4.70 ppm orgsyn.orgmtu.edu. The presence of the N-H proton of the carbamate (B1207046) can also be observed, often as a broad singlet around 4.92-5.06 ppm, though it can be exchangeable and its visibility depends on the solvent and conditions orgsyn.org.
13C NMR Spectroscopy : Carbon-13 NMR provides complementary information. Key signals include the carbonyl carbons of the ester (around 170-173 ppm) and the carbamate of the Boc group (around 155-156 ppm) mtu.edunih.govnih.gov. The quaternary carbon of the tert-butyl group is typically observed around 79-80 ppm, and the methyl carbons of the tert-butyl group appear around 28 ppm mtu.edunih.govnih.gov. The methyl ester carbon resonates around 52 ppm mtu.edunih.gov. The carbons of the leucine side chain and the α-carbon also exhibit characteristic shifts orgsyn.orgmtu.edunih.gov.
2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation) can be employed to confirm proton-proton and proton-carbon correlations, respectively, further solidifying the structural assignment, especially for more complex derivatives or to resolve overlapping signals researchgate.netuni-halle.debeilstein-journals.org. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into spatial proximity of protons, aiding in conformational analysis researchgate.netiisc.ac.incore.ac.uk.
Mass spectrometry is vital for determining the molecular weight and elemental composition of Boc-Leu-OMe, as well as for identifying fragmentation patterns that confirm its structure.
Electron Ionization (EI) MS : In EI-MS, Boc-Leu-OMe (molecular weight 245.32 g/mol ) would typically show a molecular ion peak [M]+ at m/z 245. Fragmentation patterns can include the loss of the tert-butoxy (B1229062) group (M-57), the loss of the methoxy (B1213986) group (M-31), or cleavage of the ester bond beilstein-journals.orgacs.org. The Boc group itself can fragment, yielding characteristic ions.
Electrospray Ionization (ESI) MS : ESI is commonly used for peptide derivatives. For Boc-Leu-OMe, common adducts observed would be [M+H]+ at m/z 246, [M+Na]+ at m/z 268, or [M+NH4]+ at m/z 263 uni.lu.
High-Resolution Mass Spectrometry (HRMS) : HRMS provides the exact mass of the molecular ion, allowing for the determination of the elemental composition. For Boc-Leu-OMe (C12H23NO4), the calculated exact monoisotopic mass is approximately 245.1627 Da uni.lu. HRMS measurements confirm this precise mass, thereby validating the molecular formula beilstein-journals.orgrsc.orgfrontiersin.orgznaturforsch.com.
IR and FT-IR spectroscopy are used to identify the presence of key functional groups within Boc-Leu-OMe by detecting the absorption of specific infrared frequencies.
Characteristic Absorption Bands : The IR spectrum of Boc-Leu-OMe exhibits characteristic peaks indicative of its functional groups. A strong absorption band in the region of 1730-1750 cm-1 corresponds to the C=O stretching vibration of the methyl ester orgsyn.orgmtu.edunih.govznaturforsch.combeilstein-journals.orgmdpi.com. The carbonyl group of the Boc carbamate typically appears around 1680-1698 cm-1 orgsyn.orgmtu.eduresearchgate.net. The N-H stretching vibration of the carbamate group is usually observed as a broad band in the 3300-3400 cm-1 region znaturforsch.combeilstein-journals.orgresearchgate.net. The C-H stretching vibrations of the tert-butyl and isopropyl groups are found in the 2850-3000 cm-1 range orgsyn.orgmtu.edubeilstein-journals.orgresearchgate.net. The presence of these specific bands confirms the successful incorporation of the Boc protecting group and the methyl ester functionality mtu.edunih.govbeilstein-journals.orgmdpi.com.
CD spectroscopy is employed to assess the chirality of Boc-Leu-OMe and to study its conformational preferences, particularly when incorporated into larger peptide structures.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Chromatographic Methods for Analysis and Purification
Chromatographic techniques are essential for assessing the purity of Boc-Leu-OMe and for separating it from impurities or related compounds.
HPLC is a powerful tool for both quantitative purity analysis and, with appropriate columns, for separating enantiomers or diastereomers.
Purity Assessment : Reversed-phase HPLC (RP-HPLC) is commonly used to determine the purity of Boc-Leu-OMe. Using a C18 column with a mobile phase typically consisting of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol (B129727), Boc-Leu-OMe can be separated from synthetic byproducts or unreacted starting materials rsc.orgorgsyn.org. Detection is usually performed using UV absorbance at wavelengths around 210-220 nm, where the peptide bonds and carbonyl groups absorb orgsyn.orgwindows.net. Purity is often reported as a percentage based on the peak area. For example, Boc-L-leucine methyl ester is frequently sold with a purity of ≥98% (HPLC) chemimpex.com.
Chiral Separation : For molecules with chiral centers, chiral HPLC (using chiral stationary phases, CSPs) is necessary to separate enantiomers. While Boc-Leu-OMe derived from L-leucine is enantiomerically pure, this technique is crucial for analyzing potential racemization during synthesis or for separating enantiomeric impurities. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are effective for separating enantiomers of amino acid derivatives mdpi.comrsc.orgwindows.net. The separation is achieved by differential interactions between the enantiomers of Boc-Leu-OMe and the chiral selector on the stationary phase. Retention times and resolution (Rs) are key parameters monitored mdpi.comrsc.orgwindows.net.
Compound List:
Boc-Leu-OMe (N-tert-butoxycarbonyl-L-leucine methyl ester)
Future Directions and Emerging Research Frontiers of Boc Leu Ome
Development of Novel Boc-Leu-OMe Analogues and Derivatives with Tailored Reactivity Profiles
The future of Boc-Leu-OMe lies in the strategic design and synthesis of novel analogues and derivatives that offer finely tuned reactivity profiles. Researchers are exploring modifications to the leucine (B10760876) side chain, the Boc protecting group, or the methyl ester to impart specific properties. This includes the incorporation of non-canonical amino acids or altered protecting group chemistries to enhance synthetic efficiency, improve solubility, or introduce unique functionalities. For instance, the synthesis of dipeptides and more complex peptide sequences incorporating Boc-Leu-OMe has been extensively documented, serving as a foundation for exploring structural variations chemimpex.comnih.govtandfonline.comresearchgate.netfrontiersin.orgresearchgate.netnih.govbiorxiv.orgresearchgate.netplos.orgtandfonline.comznaturforsch.comacs.orgmasterorganicchemistry.comresearchgate.netescholarship.orgresearchgate.net. Future research may focus on creating derivatives that facilitate more efficient coupling reactions, exhibit improved stability under specific reaction conditions, or possess inherent properties that aid in self-assembly or targeted delivery. The exploration of modified leucine derivatives, such as those with altered side chains or different protecting groups, is also a promising avenue for creating building blocks with bespoke reactivity for complex chemical systems ontosight.airesearchgate.net.
Integration of Boc-Leu-OMe in Automated and High-Throughput Synthetic Platforms for Accelerated Discovery
The increasing demand for rapid synthesis of peptide libraries for high-throughput screening in drug discovery and materials science necessitates the seamless integration of Boc-Leu-OMe into automated and high-throughput synthetic platforms. Its established role in solid-phase peptide synthesis (SPPS) makes it an ideal candidate for automation chemimpex.commasterorganicchemistry.comchemimpex.comacs.orggoogle.com. Furthermore, the adoption of continuous flow chemistry offers significant advantages in terms of reaction control, efficiency, and scalability, making it a key area for future development researchgate.netacs.org. By optimizing protocols for automated SPPS and flow synthesis, researchers can significantly accelerate the generation of diverse peptide libraries, enabling faster identification of lead compounds for therapeutic applications or novel materials with desired properties. This integration promises to streamline the discovery process, reducing time and resources required for complex peptide synthesis.
Expansion of Applications in Complex Chemical Systems, Catalysis, and Advanced Materials Science
Beyond traditional peptide synthesis, future research is poised to expand the applications of Boc-Leu-OMe and its derived peptides into more complex chemical systems, including catalysis and advanced materials science. The ability of peptides to self-assemble into ordered nanostructures, such as helices, sheets, and gels, is a rapidly growing field tandfonline.comresearchgate.netnih.govtandfonline.commetu.edu.trnih.govresearchgate.net. Boc-Leu-OMe can serve as a foundational component for designing peptides that self-assemble into functional materials with applications in drug delivery, biomimetic systems, and nanotechnology. Moreover, peptides incorporating modified amino acids or specific sequences can potentially act as ligands or catalysts in various chemical transformations, leveraging their inherent chirality and structural diversity amerigoscientific.com. The exploration of Boc-Leu-OMe in supramolecular chemistry, where molecular recognition and self-assembly drive the formation of complex architectures, represents another significant frontier tandfonline.comnih.govtandfonline.comnih.gov.
Advanced Computational Studies and Molecular Modeling of Boc-Leu-OMe Interactions and Reactivity
Computational studies and molecular modeling are indispensable tools for understanding and predicting the behavior of molecules like Boc-Leu-OMe. Future research will increasingly rely on advanced computational techniques, such as molecular dynamics (MD) simulations, density functional theory (DFT) calculations, and quantitative structure-activity relationship (QSAR) studies, to elucidate the conformational preferences, reactivity, and interaction mechanisms of Boc-Leu-OMe and its derivatives nih.govresearchgate.netbiorxiv.orgplos.orglookchem.comacs.org. These in silico approaches can provide critical insights into how modifications to Boc-Leu-OMe affect peptide folding, stability, and self-assembly properties. Such predictive capabilities will guide the rational design of novel analogues with tailored characteristics and accelerate the discovery of new applications in various scientific domains.
Continued Exploration of Undiscovered Biological Activities and Enhanced Therapeutic Potential
The inherent biocompatibility and specificity of peptides make them attractive candidates for therapeutic development. Boc-Leu-OMe, as a key building block, plays a crucial role in synthesizing peptides with potential biological activities chemimpex.comontosight.airesearchgate.netchemimpex.comamerigoscientific.commdpi.com. Future research directions include the systematic exploration of novel biological activities of peptides synthesized using Boc-Leu-OMe, particularly in areas such as cancer therapy, neurodegenerative diseases, and metabolic disorders. By synthesizing diverse peptide libraries and employing high-throughput screening methodologies, researchers aim to uncover new therapeutic leads. Understanding the structure-activity relationships (SAR) of these peptides will be paramount in optimizing their efficacy, bioavailability, and targeting capabilities, thereby enhancing their therapeutic potential.
Innovations in Green and Sustainable Synthesis Methodologies for Boc-Leu-OMe and its Peptide Products
A significant future trend in chemical synthesis is the adoption of green and sustainable methodologies. For Boc-Leu-OMe and its peptide products, this involves developing and implementing environmentally friendly synthetic routes that minimize waste, reduce energy consumption, and avoid hazardous reagents acs.orgresearchgate.netacs.orgnih.govfrontiersin.orgrsc.orgresearchgate.netrsc.orgacs.orggreentech.frnih.govmdpi.com. Innovations in biocatalysis, for instance, offer highly selective and mild approaches for peptide bond formation and protecting group manipulation nih.govfrontiersin.orgrsc.orgrsc.orgacs.org. The exploration of solvent-free reactions, mechanochemistry, and continuous flow processes further contributes to greener peptide synthesis. Research into novel, biodegradable protecting groups and catalytic systems that operate under milder conditions will be crucial for advancing sustainable peptide manufacturing.
Compound List
Boc-Leu-OMe (N-tert-butyloxycarbonyl-L-leucine methyl ester)
Boc-Leu-Leu-OMe
Boc-Gly-Val-Gly-Gly-Leu-OMe
Boc-Gly-Phe-Aib-Leu-OMe
Boc-Gly-Leu-Aib-Phe-OMe
Boc-Leu-Aib-Phe-Aib-OMe
Boc-Ala-Leu-Aib-Val-Ala-Leu-Aib-Val-D-Ala-D-Leu-Aib-OMe
Boc-Ala-Ile-Leu-OMe
Boc-Ala-Ile-Leu-OH
Boc-Ala-Ile-Leu-CH2OH
Boc-Leu-Ile-OMe
H-Leu-OMe·HCl
Boc-Leu-Ile-Leu-Ile-OMe
Boc-Leu-Ile-Leu-Ile-Leu-OMe
Boc-Leu-Ala-Aib-Val-OH
NH-dPro-lPro-Val-Aib-Leu-OMe
Boc-Trp-Leu-Trp-Leu-OMe
N-Boc-L-glutamic acid
α-benzyl L-glutamate
α,γ-dibenzyl L-glutamate
α-benzyl L-glutamine
α-benzyl L-pyroglutamate
CBz-L-Phe-OtBu
L-Phe
N-Boc-L-phenylalanine
H-L-leucine methyl ester hydrochloride
Boc-L-Phe-OH
H-L-Leu-OMe·HCl
Boc-Phe-Leu-OMe
Boc-Leu-Aib-OMe
Boc-Phe-Leu-Aib-OMe
Boc-L-Phe-L-Leu-OMe
Boc-L-Tyr(t-Bu)-Gly-L-Phe-Gly-L-Val-OtBu
cyclo(Boc-l-Leu-PMB-l-Phe-)
cyclo(Boc-l-Leu-l-Phe-)
N-Boc-L-leucine
N-Boc-O-benzyl-L-serine
N-Boc-O-benzyl-α-serine-β-leucine-methyl ester
N(Boc)-Gly-β-Leu–OCH3
N(Boc)-O(Bz)α-Ser-β-Leu–OCH3
N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH3
Boc-L-Pro-OH
l-N-(Me)Leu-OMe
l-N-(Me)Phe-OMe
Boc-l-Pro-l-N-(Me)Leu-OMe
Boc-l-Pro-l-N-(Me)Phe-OMe
Boc-l-Pro-l-N-(Me)Leu-l-Pro-l-N-(Me)Phe-OMe
cyclo-(isoleucyl-prolyl-leucyl-alanyl)
Boc-l-Pro-l-Leu-OH
l-Ala-l-Ile-OMe
Boc-l-Pro-l-Leu-l-Ala-l-Ile-OMe
Boc-L-leucine-Diazoketone
Boc-L-leucine-β-methyl ester
Q & A
Q. What are the established synthetic routes for Boc-Leu-OMe, and how do reaction conditions influence yield and purity?
Boc-Leu-OMe is typically synthesized via carbodiimide-mediated coupling of Boc-protected leucine with methyl alcohol under anhydrous conditions. Key factors include temperature control (0–25°C), solvent choice (e.g., dichloromethane or DMF), and stoichiometric ratios of reagents like DCC or EDCl . Yield optimization often requires monitoring by thin-layer chromatography (TLC) and purification via flash chromatography. Purity is confirmed using HPLC (>95%) and NMR spectroscopy to detect residual solvents or unreacted starting materials .
Q. How can researchers validate the structural identity and purity of Boc-Leu-OMe?
Structural confirmation relies on H and C NMR to verify methyl ester (–OMe) and tert-butyloxycarbonyl (Boc) group signals. Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular ion validation. Purity is assessed via reverse-phase HPLC with UV detection at 214 nm. For crystalline samples, X-ray diffraction may resolve stereochemical ambiguities .
Q. What are the primary applications of Boc-Leu-OMe in peptide synthesis?
Boc-Leu-OMe serves as a protected leucine derivative in solid-phase peptide synthesis (SPPS). Its Boc group prevents unintended side-chain reactions during elongation, while the methyl ester simplifies handling. Post-synthesis, the Boc group is removed with trifluoroacetic acid (TFA), and the ester is hydrolyzed under basic conditions .
Advanced Research Questions
Q. How can contradictory spectroscopic data for Boc-Leu-OMe be resolved in structural elucidation?
Discrepancies in NMR chemical shifts may arise from solvent polarity, temperature, or impurities. Triangulate data by cross-referencing with literature databases (e.g., SciFinder or Reaxys) and repeating experiments under controlled conditions. For unresolved signals, 2D NMR techniques (COSY, HSQC) clarify coupling patterns . If crystallinity is poor, computational modeling (DFT) predicts spectral profiles .
Q. What experimental design strategies minimize racemization during Boc-Leu-OMe incorporation into peptides?
Racemization occurs under basic or high-temperature conditions. Mitigation strategies include:
Q. How do solvent polarity and additives influence the stability of Boc-Leu-OME during long-term storage?
Stability studies use accelerated degradation protocols (e.g., 40°C/75% RH) with LC-MS monitoring. Polar aprotic solvents (DMF, DMSO) enhance stability compared to chlorinated solvents. Antioxidants (e.g., BHT) and desiccants (molecular sieves) reduce hydrolysis and oxidation. Data contradictions in literature may stem from varying humidity levels during storage, requiring controlled environmental chambers for reproducibility .
Q. What methodologies enable the use of Boc-Leu-OMe in non-peptide applications, such as enzyme inhibition studies?
Boc-Leu-OMe can act as a substrate analog for proteases (e.g., leucine aminopeptidase). Kinetic assays (Michaelis-Menten analysis) quantify inhibition constants () using fluorogenic substrates. Structural insights are gained via X-ray crystallography of enzyme-inhibitor complexes. Conflicting results in inhibition potency often arise from differences in assay buffer conditions or enzyme isoforms .
Methodological Considerations
- Data Interpretation : Cross-validate analytical results with orthogonal techniques (e.g., NMR + MS) to address reproducibility concerns .
- Literature Gaps : Use Boolean search strategies (e.g., "Boc-Leu-OMe AND racemization NOT industrial") in academic databases (Web of Science, PubMed) to identify understudied areas .
- Ethical Reporting : Disclose synthetic yields, purity thresholds, and unanticipated side reactions to aid reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
